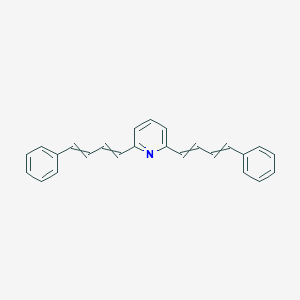
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two 4-phenylbuta-1,3-dien-1-yl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 4-phenylbuta-1,3-diene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring and the conjugated diene system. This coordination can lead to the formation of stable complexes that exhibit unique electronic and photophysical properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or bioimaging.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine
- 2,6-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2,6-Bis(4-phenylbuta-1,3-dien-1-yl)pyridine is unique due to its specific substitution pattern and the presence of conjugated diene systems, which impart distinct electronic properties. This makes it particularly valuable in applications requiring materials with specific photophysical characteristics, such as organic electronics and coordination chemistry.
Properties
CAS No. |
679813-91-3 |
|---|---|
Molecular Formula |
C25H21N |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2,6-bis(4-phenylbuta-1,3-dienyl)pyridine |
InChI |
InChI=1S/C25H21N/c1-3-12-22(13-4-1)16-7-9-18-24-20-11-21-25(26-24)19-10-8-17-23-14-5-2-6-15-23/h1-21H |
InChI Key |
JPODWRUOSQGUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=NC(=CC=C2)C=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)
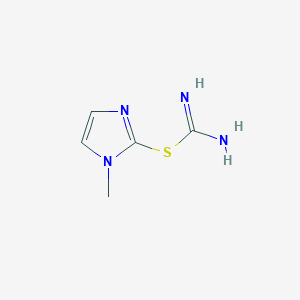

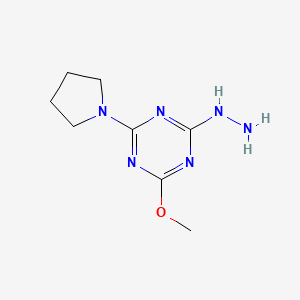
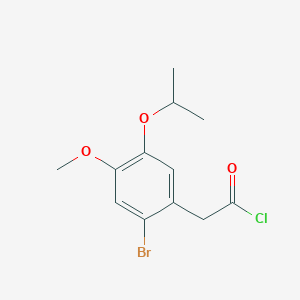
![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)
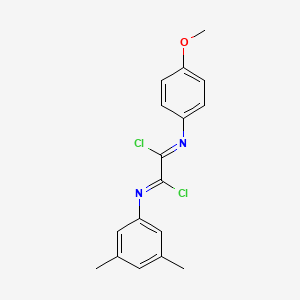
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)
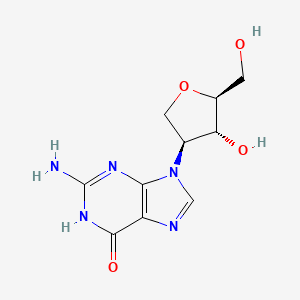
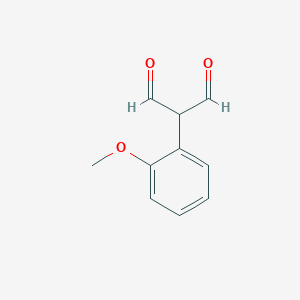
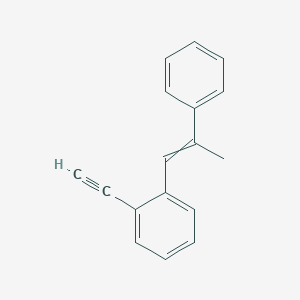
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
